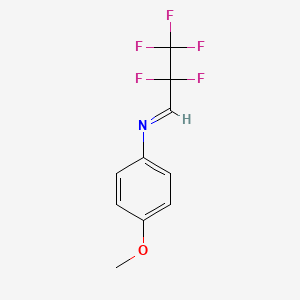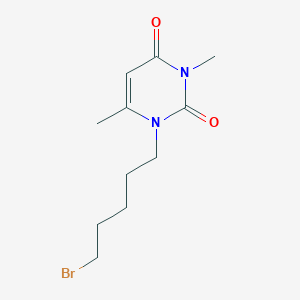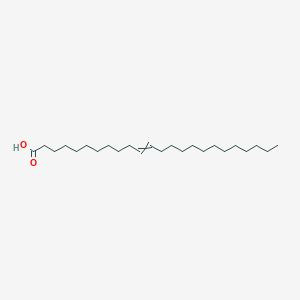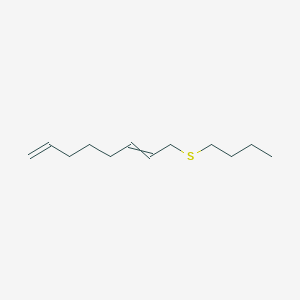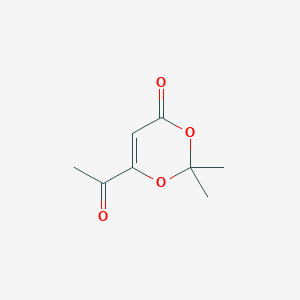
6-Acetyl-2,2-dimethyl-2H,4H-1,3-dioxin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Acetyl-2,2-dimethyl-2H,4H-1,3-dioxin-4-one is a chemical compound known for its unique structure and properties. It is a diketene-acetone adduct and serves as a building block in organic synthesis. This compound is used in various scientific research applications due to its reactivity and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
6-Acetyl-2,2-dimethyl-2H,4H-1,3-dioxin-4-one can be synthesized through the reaction of diketene with acetone. The reaction typically involves the use of a catalyst and specific reaction conditions to ensure the formation of the desired product. One common method involves the use of concentrated sulfuric acid as a catalyst, with the reaction carried out at low temperatures to control the reaction rate and yield .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters. The process may include steps such as purification and crystallization to obtain the compound in high purity. The use of continuous flow reactors and automated systems helps in achieving consistent quality and efficiency in production .
Analyse Des Réactions Chimiques
Types of Reactions
6-Acetyl-2,2-dimethyl-2H,4H-1,3-dioxin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting agents: Such as halogens or alkyl groups.
The reaction conditions vary depending on the desired product, but typically involve controlled temperatures, specific solvents, and catalysts .
Major Products
The major products formed from the reactions of this compound include various oxidized, reduced, and substituted derivatives. These products are often used as intermediates in the synthesis of more complex molecules .
Applications De Recherche Scientifique
6-Acetyl-2,2-dimethyl-2H,4H-1,3-dioxin-4-one is used in a wide range of scientific research applications, including:
Chemistry: As a building block in organic synthesis and as a precursor to β-dicarbonyl compounds.
Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: As an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Industry: In the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-Acetyl-2,2-dimethyl-2H,4H-1,3-dioxin-4-one involves its reactivity with various chemical reagents. The compound’s structure allows it to participate in nucleophilic and electrophilic reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,6-Trimethyl-4H-1,3-dioxin-4-one: A similar compound used as a building block in organic synthesis.
2,6-Dimethyl-4H-pyran-4-one: Another related compound with similar reactivity and applications.
Uniqueness
6-Acetyl-2,2-dimethyl-2H,4H-1,3-dioxin-4-one is unique due to its specific structure and reactivity, which allows it to participate in a wide range of chemical reactions. Its versatility makes it valuable in various scientific and industrial applications .
Propriétés
Numéro CAS |
130473-32-4 |
|---|---|
Formule moléculaire |
C8H10O4 |
Poids moléculaire |
170.16 g/mol |
Nom IUPAC |
6-acetyl-2,2-dimethyl-1,3-dioxin-4-one |
InChI |
InChI=1S/C8H10O4/c1-5(9)6-4-7(10)12-8(2,3)11-6/h4H,1-3H3 |
Clé InChI |
AEDNJAZCQCXWHR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=O)OC(O1)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


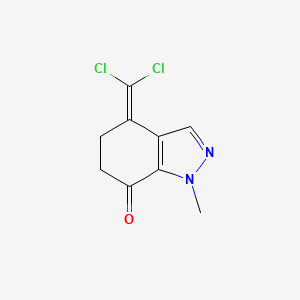
![(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]pentanedioic acid](/img/structure/B14264269.png)

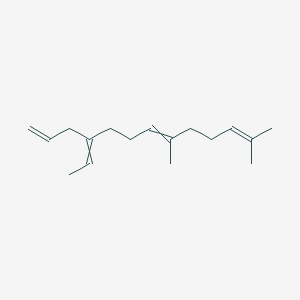
silane](/img/structure/B14264288.png)

![(5R)-2,6,10,10-Tetramethyl-1-oxaspiro[4.5]deca-2,6-dien-8-one](/img/structure/B14264292.png)
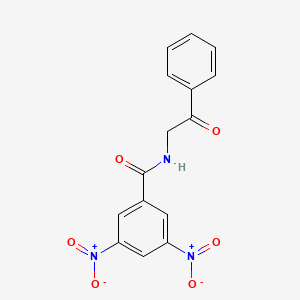
![N~1~,N~2~-Bis[1-(pyridin-2-yl)propan-2-yl]ethane-1,2-diamine](/img/structure/B14264299.png)
